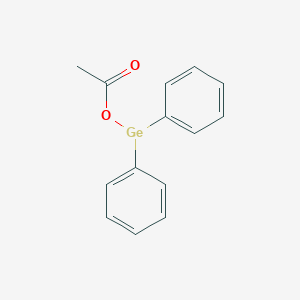

CID 78068289

Description

Based on general practices for characterizing PubChem CIDs, compounds are typically analyzed using techniques such as GC-MS (to determine volatile components and purity) , mass spectrometry (for molecular weight and fragmentation patterns) , and chromatographic methods (e.g., LC-ESI-MS for structural elucidation) .

Properties

Molecular Formula |

C14H13GeO2 |

|---|---|

Molecular Weight |

285.88 g/mol |

InChI |

InChI=1S/C14H13GeO2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

WDMGFKUBXDBSOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclin A/B inhibitors involves the synthesis of macrocyclic structures. These structures are typically synthesized through a series of cyclization reactions, often involving the formation of amide or ester bonds. The reaction conditions usually require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of cyclin A/B inhibitors involves large-scale synthesis using automated synthesizers and continuous flow reactors. These methods allow for the efficient production of macrocyclic compounds with high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclin A/B inhibitors undergo various types of chemical reactions, including:

Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products often retain the macrocyclic structure but exhibit different functional groups, which can alter their biological activity .

Scientific Research Applications

Cyclin A/B inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study cell cycle regulation and the role of cyclins in cell division.

Biology: Employed in research on cancer biology to understand the mechanisms of tumor growth and proliferation.

Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, particularly those with high E2F expression.

Industry: Utilized in the development of new drugs and therapeutic strategies for cancer treatment

Mechanism of Action

The mechanism of action of cyclin A/B inhibitors involves the inhibition of cyclin A and cyclin B, which are essential regulators of the cell cycle. These compounds bind to the cyclin-dependent kinases (CDKs) associated with cyclin A and cyclin B, preventing their activation. This inhibition leads to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Hypothetical Comparison Framework Based on Evidence Examples

Key Findings from Analog Studies:

Structural Similarity : Compounds like CID 46907796 are compared to inhibitors (e.g., ChEMBL1724922) using mass spectrometry and activity assays, highlighting differences in inhibitory potency (e.g., 4.908 μM vs. 5.12 μM for analogs) .

Functional Overlaps : Tubocuraine (CID 6,000) shares descriptors (e.g., placental transfer class) with structurally dissimilar compounds, underscoring the importance of multi-parameter comparisons .

Technique-Dependent Data : For colchicine (CID 6167), X-ray crystallography and collision-induced dissociation (CID) voltage studies correlate charged states with fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.